2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-
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Overview
Description
2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a butenamide backbone with cyano and hydroxy functional groups, as well as dibromo substitution on the phenyl ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Starting with a phenyl compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Amidation: The brominated phenyl compound is then reacted with an appropriate amide precursor under conditions that facilitate the formation of the amide bond.
Hydroxylation: Introduction of the hydroxy group can be achieved through various methods, such as oxidation of an intermediate alcohol or direct hydroxylation using reagents like hydrogen peroxide.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, cyanide sources.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and hydroxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Butenamide, 2-cyano-N-(phenyl)-3-hydroxy-: Lacks bromine substitution, which may affect its reactivity and biological activity.
2-Butenamide, 2-cyano-N-(2,5-dichlorophenyl)-3-hydroxy-: Chlorine substitution instead of bromine, potentially altering its chemical and physical properties.
2-Butenamide, 2-cyano-N-(2,5-dimethylphenyl)-3-hydroxy-: Methyl substitution, which may influence its steric and electronic characteristics.
Uniqueness
The presence of dibromo substitution on the phenyl ring in 2-Butenamide, 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVTDVJQAJIFG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NC1=C(C=CC(=C1)Br)Br)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62004-35-7 |
Source
|
Record name | LFM-A13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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